molecular formula C10H9NO3S B2947583 Ethyl 6-hydroxybenzo[d]thiazole-2-carboxylate CAS No. 59587-30-3

Ethyl 6-hydroxybenzo[d]thiazole-2-carboxylate

Cat. No.: B2947583
CAS No.: 59587-30-3
M. Wt: 223.25
InChI Key: NKWMUUYSJMDDID-UHFFFAOYSA-N
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Description

Ethyl 6-hydroxybenzo[d]thiazole-2-carboxylate is a chemical compound belonging to the thiazole carboxylate family. It is characterized by its molecular formula C10H9NO3S and a molecular weight of 223.25 g/mol

Mechanism of Action

Target of Action

Ethyl 6-hydroxybenzo[d]thiazole-2-carboxylate, also known as ethyl 6-hydroxy-1,3-benzothiazole-2-carboxylate, is a compound that has been studied for its potential as an Epidermal Growth Factor Receptor (EGFR) inhibitor . EGFR is a type of tyrosine kinase that plays a significant role in cell life and is widely distributed in cells . It has been associated with the development, progression, aggressiveness, and metastasis of many solid tumors .

Mode of Action

The compound interacts with its target, EGFR, by binding to it and inhibiting its function . This inhibition can lead to a decrease in the growth and proliferation of cancer cells that overexpress EGFR . The exact binding mechanism and the resulting changes are still under investigation.

Biochemical Pathways

Upon entering physiological systems, molecules containing a thiazole ring, such as this compound, may activate or stop biochemical pathways and enzymes, or stimulate or block receptors in the biological systems

Result of Action

The compound’s action results in cytotoxic effects against cancer cell lines that highly express EGFR, such as A549, HeLa, and SW480 . It exhibits moderate to excellent potency against these cell lines and weak cytotoxic effects against HepG2, a cell line that expresses EGFR at lower levels . This suggests that the compound’s cytotoxic effects are likely due to its inhibition of EGFR .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is not yet fully understood. Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action. For instance, the compound is stored at a temperature of 28°C , suggesting that temperature could affect its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-hydroxybenzo[d]thiazole-2-carboxylate typically involves the reaction of 2-aminothiophenol with ethyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiazole ring . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dichloromethane or ethanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-hydroxybenzo[d]thiazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-hydroxybenzo[d]thiazole-2-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity. The presence of the ethyl ester group enhances its solubility in organic solvents, making it more suitable for certain synthetic applications compared to its amide or nitrile counterparts .

Properties

IUPAC Name

ethyl 6-hydroxy-1,3-benzothiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c1-2-14-10(13)9-11-7-4-3-6(12)5-8(7)15-9/h3-5,12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKWMUUYSJMDDID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(S1)C=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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